N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide
Description
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYFVNDUBTFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide typically involves multiple steps, starting from commercially available reactants. One common synthetic route includes the following steps:
Formation of the dioxolo-benzo-thiazole core: This step involves the reaction of a suitable precursor with reagents such as aromatic aldehydes and amines under specific conditions, often using catalysts like triethylamine.
Attachment of the tosyl group: The tosyl group is introduced through a reaction with tosyl chloride in the presence of a base like pyridine.
Formation of the butanamide linkage: This step involves the reaction of the intermediate product with butanoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocyclic Modifications
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ()
- Core Structure : Shares the [1,3]dioxolo[4,5-f]benzothiazole system with the target compound.
- Key Differences: Substituent: The nitro group (-NO₂) at the benzamide position vs. the target’s 4-(4-methylphenyl)sulfonylbutanamide. Electronic Effects: The nitro group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the sulfonyl group in the target compound. Solubility: The sulfonyl group in the target compound likely enhances hydrophilicity relative to the nitro analog.
- Spectral Data: IR bands for NO₂ (~1520 cm⁻¹) and C=O (~1680 cm⁻¹) are distinct from the target’s sulfonyl S=O (~1150–1250 cm⁻¹) and amide C=O (~1660 cm⁻¹) .
Triazole-Thiones ()
- Core Structure : 1,2,4-Triazole-thiones with sulfonylphenyl and fluorophenyl substituents.
- Key Differences :
- Reactivity : The triazole-thiones exhibit tautomerism, while the target compound’s rigid benzothiazole-dioxolane system may limit such behavior.
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives ()
Substituent-Driven Comparisons
Sulfonamide Derivatives ()
- Core Structure : Thiadiazin-isoxazole hybrid with sulfonamide groups.
- Key Differences :
- Heterocycle : Thiadiazin-isoxazole vs. benzothiazole-dioxolane.
- Functional Groups : Sulfonamide (-SO₂NH-) vs. sulfonylbutanamide (-SO₂-C₄H₈-CONH-).
- Biological Implications : Sulfonamides are historically associated with antimicrobial activity, but the target compound’s extended chain may alter binding kinetics .
Spectral Data
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety fused with a dioxole ring. The sulfonamide group and butanamide chain contribute to its pharmacological properties.
Molecular Formula : C15H17N3O5S
Molecular Weight : 383.4 g/mol
Biological Activity Overview
Research indicates that compounds related to benzothiazoles exhibit various biological activities, including:
- Antitumor Activity : Several derivatives of benzothiazoles have demonstrated potent antitumor effects against different cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of breast, ovarian, and colon cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Mechanism of Action : The precise mechanism of action for this compound is still under investigation. However, it is believed to involve interference with DNA synthesis and repair pathways, potentially leading to increased sensitivity of cancer cells to chemotherapy .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Benzothiazole Core : This core structure is essential for biological activity. Modifications on the benzothiazole ring can enhance potency and selectivity against cancer cell lines.
- Substituents : The presence of methyl and sulfonyl groups has been shown to influence the compound's lipophilicity and interaction with biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy in Cell Lines :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Benzothiazole Derivative A | Antitumor | 0.05 | MCF-7 (breast) |
| Benzothiazole Derivative B | Antitumor | 0.10 | A549 (lung) |
| Benzothiazole Derivative C | Antitumor | 0.15 | HCT116 (colon) |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling sulfonyl groups to benzothiazole derivatives under controlled conditions. Key steps include:
- Substitution reactions : Use of sodium hydride or potassium carbonate as a base to activate intermediates .
- Temperature control : Maintaining temperatures between 60–80°C to prevent decomposition of sensitive intermediates like the benzothiazole core .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency for sulfonamide bond formation .
- Optimization : Design of experiments (DoE) frameworks, such as factorial designs, can systematically vary parameters (e.g., temperature, solvent ratio) to maximize yield .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., dioxolo, sulfonyl) and regiochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight and detect impurities .
- HPLC : Assess purity (>95% threshold for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Regulatory compliance : Adhere to institutional chemical hygiene plans, including fume hood use for volatile intermediates and PPE (gloves, lab coats) .
- Waste disposal : Segregate sulfonamide-containing waste for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT calculations aid in understanding the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:
- Charge distribution : Sulfonyl groups exhibit strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
- Reactivity hotspots : Benzothiazole and dioxolo moieties show localized π-electron density, critical for designing derivatives with enhanced bioactivity .
- Tools : Gaussian or ORCA software packages with B3LYP/6-31G(d) basis sets .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Case study : Compare fluorinated analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl sulfonyl derivatives) using:
- Dose-response assays : IC50 values in enzyme inhibition studies (e.g., kinase assays) to quantify potency differences .
- Structural-activity relationships (SAR) : Molecular docking to identify binding affinity variations due to substituent steric/electronic effects .
- Data reconciliation : Meta-analysis of published IC50 values with standardized assay conditions (e.g., pH, temperature) .
Q. How can reaction path search algorithms accelerate the discovery of novel derivatives with improved pharmacokinetics?
- Computational design : ICReDD’s quantum chemical reaction path searches predict feasible synthetic routes for derivatives (e.g., substituting benzothiazole with triazine cores) .
- High-throughput screening : Pair computational predictions with automated synthesis platforms (e.g., flow reactors) to validate candidate molecules .
Q. What methodologies are effective in studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Biophysical assays :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- In silico modeling : Molecular dynamics simulations (100 ns trajectories) to assess binding stability in physiological conditions .
Methodological Frameworks
Q. How can researchers apply the Canadian Research and Development Classification (CRDC) to categorize studies on this compound?
- CRDC codes :
- RDF2050112 : Reaction fundamentals (e.g., sulfonamide bond formation mechanisms).
- RDF2050108 : Process control in scaling up synthesis (e.g., optimizing catalyst recycling) .
Q. What statistical approaches are recommended for optimizing synthetic pathways?
- Response surface methodology (RSM) : Central composite designs to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
- Taguchi methods : Robust parameter design to minimize variability in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
